molecular formula C16H15NO5 B5705399 N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide

N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B5705399
M. Wt: 301.29 g/mol
InChI Key: ZUSXGHBDLHTQRJ-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of N-(3,5-dimethoxyphenyl)acetamide , which is a chemical compound with the linear formula C10H13NO3 . It’s part of a family of molecules that have shown a range of potent biological properties .


Synthesis Analysis

While the specific synthesis process for “N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide” is not available, similar compounds such as N-(3,5-dimethoxyphenyl)acridin-9-amine have been synthesized through processes like the Ullmann condensation of 2-chlorobenzoic acid and 3,5-dimethoxyaniline .

Scientific Research Applications

Anticancer Activity

N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide: has been studied for its potential as an anticancer agent. A derivative of this compound, N-(3,5-dimethoxyphenyl)acridin-9-amine (G4) , was synthesized and evaluated for its cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HT29 (colon cancer), and HL60 (leukemia) . The compound exhibited significant antiproliferative activity, particularly against the HL60 cancer cell line, without showing signs of acute toxicity in animal models .

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The compound’s derivatives have been explored as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in cancer development. Specifically, a related compound, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide , demonstrated strong inhibitory activity against FGFR1 with an IC50 value of about 30.2 nM . This suggests potential applications in targeted cancer therapies.

Synthesis of Heterocycles

The structural motif of N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide is useful in the synthesis of heterocyclic compounds. These heterocycles are important in pharmaceutical chemistry due to their diverse biological activities. The compound has been used in the Ullmann condensation reaction to synthesize acridine derivatives, which are known for their anticancer properties .

Template-Directed Synthesis

This compound has been utilized in the template-directed synthesis of complex organic structures such as [n]rotaxanes. These are mechanically interlocked molecules with potential applications in molecular machines and nanotechnology .

Preparation of Trisammonium Salts

In the field of organic synthesis, N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide has been used to prepare trisammonium tris(hexafluoro phosphate) salts. These salts are relevant in various chemical reactions and can serve as intermediates for further synthetic applications .

Drug Design and Discovery

The compound’s framework is valuable in the design and discovery of new drugs. Its derivatives have been incorporated into molecules that target specific receptors or enzymes, contributing to the development of novel therapeutic agents .

Safety and Hazards

The safety data sheet for a similar compound, (3,4-Dimethoxyphenyl)acetic acid, indicates that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Similar compounds have been found to target thymidylate synthase , a crucial enzyme in the DNA synthesis pathway. This enzyme is often targeted by anticancer drugs to inhibit cell proliferation.

Pharmacokinetics

Similar compounds have shown variable bioavailability, with some demonstrating greater bioavailability and total plasma levels of both the parent compound and metabolites than others .

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-19-12-6-11(7-13(8-12)20-2)17-16(18)10-3-4-14-15(5-10)22-9-21-14/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSXGHBDLHTQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide

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